molecular formula C15H15BrN2O7S2 B13928924 4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide

Katalognummer: B13928924
Molekulargewicht: 479.3 g/mol
InChI-Schlüssel: VQDADAINFQVDLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, two methoxy groups, and a sulfamoylphenylsulfonyl group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of methoxy groups to the 3 and 5 positions of the benzene ring.

    Sulfonylation: Attachment of the sulfamoylphenylsulfonyl group to the benzamide core.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitutions and functional group additions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3,5-dimethoxybenzamide: Shares the bromine and methoxy groups but lacks the sulfamoylphenylsulfonyl group.

    3,5-Dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide: Similar structure but without the bromine atom.

Uniqueness

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H15BrN2O7S2

Molekulargewicht

479.3 g/mol

IUPAC-Name

4-bromo-3,5-dimethoxy-N-(2-sulfamoylphenyl)sulfonylbenzamide

InChI

InChI=1S/C15H15BrN2O7S2/c1-24-10-7-9(8-11(25-2)14(10)16)15(19)18-27(22,23)13-6-4-3-5-12(13)26(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21)

InChI-Schlüssel

VQDADAINFQVDLB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.